4-(2,4-Dinitrobenzoyl)morpholine

描述

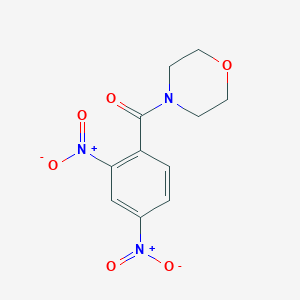

4-(2,4-Dinitrobenzoyl)morpholine is a nitroaromatic morpholine derivative characterized by a morpholine ring linked to a 2,4-dinitrobenzoyl group. The compound’s molecular formula is C₁₁H₁₁N₃O₆, with a molecular weight of 305.23 g/mol . The electron-withdrawing nitro groups at the 2- and 4-positions of the benzoyl moiety likely enhance reactivity, making it a candidate for nucleophilic substitution reactions or as a precursor in bioactive molecule development.

属性

分子式 |

C11H11N3O6 |

|---|---|

分子量 |

281.22 g/mol |

IUPAC 名称 |

(2,4-dinitrophenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)9-2-1-8(13(16)17)7-10(9)14(18)19/h1-2,7H,3-6H2 |

InChI 键 |

GNWITUHKDGEFMS-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrobenzoyl)morpholine typically involves the reaction of morpholine with 2,4-dinitrophenylbenzoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

化学反应分析

Types of Reactions

4-(2,4-Dinitrobenzoyl)morpholine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The electron-deficient dinitrophenyl group makes the compound susceptible to nucleophilic attack.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

Nucleophilic Substitution: Substituted morpholine derivatives.

Reduction: Amino derivatives of the original compound.

Oxidation: N-oxide derivatives.

科学研究应用

4-(2,4-Dinitrobenzoyl)morpholine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and as a component in various chemical processes.

作用机制

The mechanism of action of 4-(2,4-Dinitrobenzoyl)morpholine involves its interaction with specific molecular targets. The electron-withdrawing dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological receptors, affecting cellular signaling pathways .

相似化合物的比较

4-(4-Nitrobenzoyl)morpholine

- Molecular Formula : C₁₁H₁₂N₂O₄

- Molecular Weight : 236.23 g/mol

- Key Features : A single nitro group at the para position of the benzoyl group.

- Applications : Primarily used as a chemical intermediate. Its simpler nitro-substitution pattern reduces steric hindrance compared to 2,4-dinitro derivatives, favoring reactions requiring moderate electronic activation .

4-(4-Nitrobenzyl)morpholine

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.24 g/mol

- Key Features : A nitrobenzyl group (methylene linker) instead of benzoyl.

- Applications: Acts as a key intermediate in anticancer drug synthesis.

Halogen-Substituted Morpholine Derivatives

4-(4-Chlorobenzoyl)morpholine

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

- Molecular Formula : C₁₀H₉BrN₄OS

- Molecular Weight : 313.17 g/mol

- Key Features : A brominated benzo-thiadiazole ring fused to morpholine.

- Applications : Synthesized via nucleophilic substitution, this compound’s rigid heterocyclic structure is explored in materials science and antiparasitic agents .

Methoxy-Substituted Morpholine Derivatives

4-(2,4-Dimethoxybenzoyl)morpholine

- Molecular Formula: C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- Key Features : Methoxy groups at the 2- and 4-positions provide steric bulk and electron-donating effects.

- Applications : The methoxy groups modulate solubility and electronic properties, making it useful in fine-tuning drug candidates .

Heterocyclic Morpholine Derivatives

Trisubstituted Pyrimidine-Morpholine Hybrids

- Example : 4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

- Key Features : A pyrimidine core with morpholine and trifluoromethyl groups.

- Applications : These compounds exhibit potent EP2 receptor modulation (fold shift EC₅₀ = 3.7–4.3), highlighting the importance of morpholine in enhancing receptor binding .

Data Tables

Table 1. Structural and Functional Comparison of Morpholine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Applications |

|---|---|---|---|---|

| This compound | C₁₁H₁₁N₃O₆ | 305.23 | 2,4-Dinitrobenzoyl | Synthetic intermediate |

| 4-(4-Nitrobenzoyl)morpholine | C₁₁H₁₂N₂O₄ | 236.23 | 4-Nitrobenzoyl | Chemical intermediate |

| 4-(4-Nitrobenzyl)morpholine | C₁₁H₁₄N₂O₃ | 222.24 | 4-Nitrobenzyl | Anticancer intermediate |

| 4-(4-Chlorobenzoyl)morpholine | C₁₁H₁₂ClNO₂ | 225.67 | 4-Chlorobenzoyl | Medicinal chemistry |

| 4-(7-Bromobenzo-thiadiazol-4-yl)morpholine | C₁₀H₉BrN₄OS | 313.17 | Bromobenzo-thiadiazole | Antiparasitic agents |

| 4-(2,4-Dimethoxybenzoyl)morpholine | C₁₃H₁₇NO₄ | 251.28 | 2,4-Dimethoxybenzoyl | Solubility modulation |

| Trisubstituted pyrimidine-morpholine | Varies | ~350–400 | Pyrimidine core | EP2 receptor potentiation |

Research Findings

- Anticancer Activity : 4-(4-Nitrobenzyl)morpholine derivatives are critical intermediates in synthesizing oxysterol receptor modulators, showing promise in targeting cancer cell proliferation .

- Antiparasitic Applications: Morpholine-bearing compounds, such as 4-(2-isocyanoethyl)morpholine, demonstrate efficacy against Leishmania amazonensis parasites, with structural flexibility enhancing bioavailability .

- Structure-Activity Relationships (SAR) : In EP2 receptor modulators, replacing morpholine with piperazine or pyrrolidine reduces activity, underscoring morpholine’s role in maintaining conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。